molecular formula C17H16BrClN2O2 B6073695 5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide

Cat. No.: B6073695
M. Wt: 395.7 g/mol
InChI Key: WQVOLAPYMJOGMD-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of the amide bond by reacting the brominated benzene with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: New compounds with different functional groups.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-phenyl-2-chlorobenzamide
  • 5-bromo-N-[4-(butanoylamino)phenyl]-2-methoxybenzamide
  • 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide

Uniqueness

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOLAPYMJOGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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